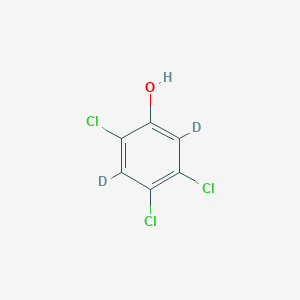

2,4,5-Trichlorophenol-3,6-d2

Descripción

The exact mass of the compound 2,4,5-Trichlorophenol-3,6-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,5-Trichlorophenol-3,6-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trichlorophenol-3,6-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-trichloro-3,6-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJGJYXLEPZJPM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745676 | |

| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-82-7 | |

| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Definitive Guide to 2,4,5-Trichlorophenol-3,6-d2: An Essential Internal Standard for Environmental and Toxicological Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Accurate Quantification

In the realm of analytical chemistry, particularly in environmental monitoring and toxicological studies, the pursuit of accuracy is paramount. The reliable quantification of trace-level contaminants is a formidable challenge, often beset by matrix effects, sample loss during preparation, and instrumental variability. It is in this context that isotopically labeled internal standards emerge as indispensable tools. This guide provides an in-depth technical overview of 2,4,5-Trichlorophenol-3,6-d2, a deuterated analog of the notorious environmental pollutant 2,4,5-Trichlorophenol. Its significance lies in its ability to mimic the behavior of its unlabeled counterpart throughout the analytical process, thereby enabling highly accurate and precise quantification through isotopic dilution mass spectrometry.

2,4,5-Trichlorophenol (2,4,5-TCP) itself is a compound of significant concern. Historically used as a fungicide, herbicide, and an intermediate in the synthesis of other pesticides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), its persistence and toxicity have led to widespread environmental contamination.[1][2][3] Accurate measurement of its levels in various matrices is crucial for risk assessment and remediation efforts. This guide will delve into the core attributes of its deuterated form, from its fundamental properties to its practical application as an internal standard, providing researchers with the foundational knowledge to confidently employ this critical analytical tool.

Physicochemical Properties and Identification

The foundational step in utilizing any analytical standard is a thorough understanding of its physical and chemical characteristics. While some properties are specific to the deuterated form, many can be inferred from its well-studied unlabeled counterpart.

| Property | Value | Source |

| Chemical Name | 2,4,5-Trichlorophenol-3,6-d2 | - |

| Synonyms | 2,4,5-TCP-d2 | - |

| CAS Number | 93951-82-7 | [4] |

| Molecular Formula | C₆HD₂Cl₃O | [4] |

| Molecular Weight | 199.47 g/mol | [4] |

| Appearance | Colorless needles, gray flakes, or off-white lumpy solid (unlabeled) | [3][5] |

| Odor | Phenolic (unlabeled) | [3][5] |

| Melting Point | 67-69 °C (unlabeled) | [2][6] |

| Boiling Point | 248 °C at 740 mmHg (unlabeled) | [6] |

| Solubility in Water | 1,200 mg/L (unlabeled) | [1] |

| Purity | Typically ≥98% for isotopic and chemical purity | [4] |

Synthesis of 2,4,5-Trichlorophenol-3,6-d2: A Conceptual Overview

The synthesis of deuterated compounds is a specialized process aimed at introducing deuterium atoms at specific positions within a molecule. While a definitive, publicly available synthesis protocol for 2,4,5-Trichlorophenol-3,6-d2 is not readily found, a plausible pathway can be constructed based on established methods for deuterating phenols and synthesizing chlorophenols.

A common strategy involves a hydrogen-deuterium (H-D) exchange reaction on a suitable precursor. One such approach is the High Temperature/Dilute Acid (HTDA) method, which has been successfully used for the deuteration of phenols. This method typically involves heating the phenol in the presence of a deuterated acid catalyst and a deuterium source, such as heavy water (D₂O).

A potential synthetic route could involve:

-

Starting Material: 2,4,5-Trichlorophenol.

-

Deuteration: Subjecting 2,4,5-Trichlorophenol to an H-D exchange reaction under acidic conditions using deuterated sulfuric acid (D₂SO₄) and D₂O at elevated temperatures. The ortho and para positions to the hydroxyl group are generally more susceptible to electrophilic substitution, which would facilitate the exchange of hydrogen for deuterium at positions 3 and 6.

-

Purification: Following the reaction, the product would be purified using techniques such as recrystallization or chromatography to isolate 2,4,5-Trichlorophenol-3,6-d2 with high chemical and isotopic purity.

Caption: Conceptual synthesis pathway for 2,4,5-Trichlorophenol-3,6-d2.

The Principle of Isotopic Dilution Mass Spectrometry (IDMS)

Isotopic Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. This "internal standard" is chemically identical to the analyte of interest, but has a different mass due to the presence of heavy isotopes (e.g., deuterium).

The core principle is that the isotopically labeled standard and the native analyte will behave identically during sample preparation, extraction, and chromatographic separation. Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signals of the native analyte and the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, irrespective of sample recovery.

Caption: The principle of Isotopic Dilution Mass Spectrometry.

Experimental Protocol: Quantification of 2,4,5-Trichlorophenol in Water Samples using GC-MS and 2,4,5-Trichlorophenol-3,6-d2 as an Internal Standard

This protocol provides a generalized workflow for the determination of 2,4,5-Trichlorophenol in water samples. It is intended as a template and may require optimization based on the specific instrumentation and sample matrix.

Materials and Reagents

-

2,4,5-Trichlorophenol (analytical standard)

-

2,4,5-Trichlorophenol-3,6-d2 (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (pesticide residue grade)

-

Acetic anhydride

-

Potassium carbonate

-

Sodium sulfate (anhydrous)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Deionized water

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenol-3,6-d2 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions containing both the analyte and the internal standard at various concentrations by diluting the stock solutions. The concentration of the internal standard should be kept constant across all working standards and samples.

Sample Preparation and Extraction

-

Spiking: To a 100 mL water sample, add a known amount of the 2,4,5-Trichlorophenol-3,6-d2 internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Drying: Dry the cartridge by passing air through it for 10-15 minutes.

-

Elution: Elute the trapped analytes with 5 mL of dichloromethane.

Derivatization

Phenols are often derivatized to improve their volatility and chromatographic behavior for GC analysis. Acetylation is a common derivatization technique.

-

To the eluate from the SPE step, add 100 µL of acetic anhydride and 50 mg of potassium carbonate.

-

Vortex the mixture for 1 minute and allow it to react for 15 minutes at room temperature.

-

Dry the solution by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for the separation of chlorophenol acetates.

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the derivatized 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenol-3,6-d2.

| Compound | Derivatized Form | m/z for SIM |

| 2,4,5-Trichlorophenol | 2,4,5-Trichlorophenyl acetate | e.g., 238, 240, 197 |

| 2,4,5-Trichlorophenol-d2 | 2,4,5-Trichlorophenyl-d2 acetate | e.g., 240, 242, 199 |

Quantification

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions.

-

Sample Analysis: Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram.

-

Concentration Determination: Determine the concentration of 2,4,5-Trichlorophenol in the sample by using the calibration curve.

Caption: Experimental workflow for the quantification of 2,4,5-TCP.

Safety and Handling

2,4,5-Trichlorophenol and its deuterated form should be handled with extreme care in a laboratory setting. The unlabeled compound is known to be toxic.[1] Acute exposure can cause skin, eye, and respiratory irritation.[3][7] It is also classified as a possible human carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,4,5-Trichlorophenol-3,6-d2 is a vital tool for any laboratory engaged in the analysis of environmental contaminants. Its role as an internal standard in isotopic dilution mass spectrometry allows for the circumvention of common analytical challenges, leading to data of high accuracy and reliability. By understanding its properties, the principles of its application, and the appropriate experimental protocols, researchers can significantly enhance the quality and defensibility of their analytical results. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this essential analytical standard.

References

-

Government of Canada. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: 2,4,6-Trichlorophenol. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Hazard Summary: 2,4,6-Trichlorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorophenol. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1999). 2,4,5-Trichlorophenol. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. tn-sanso.co.jp [tn-sanso.co.jp]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. Use of Isotope Dilution Method To Predict Bioavailability of Organic Pollutants in Historically Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of deuterated 2,4,5-Trichlorophenol

Technical Guide: Physical & Analytical Properties of Deuterated 2,4,5-Trichlorophenol (2,4,5-TCP-d )

Executive Summary

2,4,5-Trichlorophenol-d

This guide details the physicochemical properties, spectral shifts, and experimental protocols required to utilize 2,4,5-TCP-d

Part 1: Molecular Architecture & Isotopic Substitution

The distinction between the native target and the deuterated standard lies in the substitution of specific hydrogen atoms on the aromatic ring with deuterium (

Structural Comparison

-

Native Parent: 2,4,5-Trichlorophenol (

)[1][2][3][4] -

Deuterated Standard: 3,6-Dideutero-2,4,5-trichlorophenol (

)

Note on Stability: The hydroxyl proton (-OH) is not typically deuterated for standard usage because it is "labile"—it rapidly exchanges with moisture in the air or solvents, leading to a loss of isotopic integrity. Stable standards utilize ring-labeled deuterium at positions 3 and 6, which are chemically inert under standard extraction conditions.

DOT Diagram: Structural Logic & Mass Shift

Caption: Comparison of native and deuterated structures showing chromatographic co-elution but mass spectral resolution.

Part 2: Physicochemical Profile[1][3]

While the mass changes, the macroscopic physical properties (Melting Point, Solubility, pKa) of the deuterated analog remain functionally identical to the parent compound. This "property mimicry" is the mechanism that validates its use as an internal standard; it corrects for losses during extraction (e.g., Solid Phase Extraction or Liquid-Liquid Extraction).

Comparative Data Table

| Property | Native 2,4,5-TCP | Deuterated 2,4,5-TCP-d | Operational Relevance |

| Molecular Weight | 197.45 g/mol | 199.46 g/mol | Primary Differentiator: Basis for MS detection. |

| Melting Point | 67–69 °C | 66–69 °C (Observed) | Solid handling; requires gentle heating to dissolve. |

| Boiling Point | ~253 °C | ~252–253 °C | High BP requires specific GC temperature ramps. |

| pKa | 7.4 | ~7.42 (Negligible shift) | Both ionize similarly in LC-MS (ESI-). |

| LogP (Octanol/Water) | 3.72 | ~3.70 | Identical extraction efficiency in organic solvents. |

| Water Solubility | ~1200 mg/L | ~1200 mg/L | Low; requires organic solvent (MeOH/DCM) for stock. |

Expert Insight: The "Deuterium Isotope Effect" theoretically lowers the zero-point energy, potentially lowering the boiling point by a fraction of a degree. However, in practical analytical chemistry, this shift is undetectable. You should treat the solubility and handling of the standard exactly as you would the toxin itself.

Part 3: Spectral Characterization (The "Fingerprint")

This section details the specific signals used to confirm the presence of the standard versus the analyte.

Mass Spectrometry (GC-MS / EI Source)

Under Electron Impact (EI) ionization (70 eV), the molecules fragment predictably. The deuterated standard shifts the molecular ion and fragments containing the ring.

-

Native (d0) Quant Ion:

196 (Molecular Ion -

Deuterated (d2) Quant Ion:

198 (Molecular Ion

Fragmentation Logic:

-

Loss of CO (-28):

-

Native:

-

Deuterated:

(Retains deuteriums on the ring).

-

-

Chlorine Isotope Pattern: Both compounds will exhibit the characteristic Cl

isotope cluster (-

Critical Check: Ensure the

peak of the native (m/z 198) does not interfere with the -

Resolution: High-resolution MS or careful background subtraction is required if concentrations are vastly disproportionate.

-

NMR Spectroscopy ( H-NMR)

NMR is used to validate the isotopic purity of the standard.

-

Native: Shows two distinct doublets (or singlets depending on resolution) for the protons at positions 3 and 6.

-

Deuterated (d2): These signals are silenced (invisible in

H-NMR). The only remaining signal may be the labile -OH proton (if not exchanged with

Part 4: Analytical Protocol (Internal Standard Preparation)

This protocol is adapted from EPA Method 8270 principles but optimized for stability and precision.

Workflow Diagram: Preparation & Analysis

Caption: Step-by-step workflow from stock preparation to response factor calculation.

Detailed Methodology

Step 1: Primary Stock Solution (1000 mg/L)

-

Weighing: Accurately weigh 10.0 mg of crystalline 2,4,5-Trichlorophenol-d

into a 10 mL volumetric flask.-

Precaution: Wear nitrile gloves and use a fume hood. The compound is a skin irritant.[3]

-

-

Solvent: Dilute to volume with Acetone or Dichloromethane (DCM) .

-

Why? Methanol is acceptable but can cause esterification if acidic catalysts are present later. DCM is preferred for extraction compatibility.

-

-

Storage: Transfer to a PTFE-lined screw-cap amber vial. Store at < -10°C.

Step 2: Spiking the Sample

-

Add the IS to the sample before extraction begins.

-

Target Concentration: The concentration of IS in the final extract should be approximately 20–50 µg/mL.

-

Validation: If the recovery of the IS (Area count) drops below 50% of the calibration standard, matrix suppression or extraction failure has occurred.

Step 3: Calculation (Response Factor)

Calculate the concentration of the native analyte (

Where:

- = Area of Native Ion (m/z 196)

- = Area of Deuterated Ion (m/z 198)

- = Concentration of Internal Standard

Part 5: Handling & Stability Risks

Deuterium Exchange (The "Washout" Effect)

The ring deuteriums (positions 3, 6) are generally stable. However, exposure to strong acids or Lewis acids (e.g.,

-

Avoid: Acidic digestion at high heat (

C) while the standard is present.

Isotopic Purity Check

Commercial standards are typically 98–99 atom% D.

-

Risk: The remaining 1–2% is often the d0 (native) form.

-

Correction: You must analyze a "Blank + IS" sample. If you see a peak at m/z 196 (native mass) in your pure IS injection, this is the "native contribution." This value must be subtracted from your sample quantification limit.

References

-

U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] SW-846 Update V.[7]

-

[Link]

-

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7271, 2,4,5-Trichlorophenol.[4]

-

[Link]

-

-

NIST Mass Spectrometry Data Center. (2023).[3] Gas Chromatography Mass Spectrometry (GC-MS) Data for 2,4,5-Trichlorophenol.

-

[Link]

-

- Cambridge Isotope Laboratories. (2024).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2,4,5-Trichlorophenol | 95-95-4 [chemicalbook.com]

- 3. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 5. 2,4,5-Trichlorophenol(95-95-4) MS spectrum [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. archive.epa.gov [archive.epa.gov]

Technical Whitepaper: Interpreting the Certificate of Analysis for 2,4,5-Trichlorophenol-3,6-d2

This technical guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for 2,4,5-Trichlorophenol-3,6-d2 (2,4,5-TCP-d2). It is designed for analytical scientists utilizing this stable isotope-labeled internal standard (SIL-IS) for the quantification of chlorophenols in biological and environmental matrices.

Introduction: The Criticality of the SIL-IS

In quantitative mass spectrometry (GC-MS or LC-MS/MS), the accuracy of trace-level analysis hinges on the Internal Standard (IS). 2,4,5-Trichlorophenol-3,6-d2 is the preferred SIL-IS for quantifying 2,4,5-trichlorophenol, a toxic metabolite and environmental pollutant.

Unlike external calibration, a SIL-IS compensates for:

-

Matrix Effects: Ion suppression or enhancement in the source.

-

Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

-

Injection Variability: Fluctuations in injection volume or retention time shifts.

However, the SIL-IS is only as reliable as its characterization. A misinterpretation of the CoA—specifically regarding isotopic purity versus chemical purity —can introduce systematic errors in quantification, particularly at the Lower Limit of Quantitation (LLOQ).

Anatomy of the CoA: Decoding Key Parameters

The CoA is not merely a receipt; it is a calibration document. Below are the critical parameters for 2,4,5-TCP-d2 and their analytical implications.

Table 1: Critical CoA Specifications & Interpretation

| Parameter | Typical Specification | Technical Interpretation | Impact on Assay |

| Chemical Purity | The fraction of the material that is chemically 2,4,5-trichlorophenol (regardless of isotope).[1] | Low purity introduces non-analyte mass, causing gravimetric errors during stock preparation. | |

| Isotopic Enrichment | The probability that a specific labeled site contains Deuterium ( | Determines the yield of the desired isotopologue (d2). | |

| Isotopic Purity (Species Abundance) | d0 < 0.5% | The percentage of the standard that exists as the unlabeled (d0) analog. | CRITICAL: High d0 content creates a "false positive" signal in the analyte channel, artificially elevating reported concentrations. |

| Protodeuterium Loss | < 1% | Evidence of H/D exchange at the labeled positions (3,6-positions). | Indicates instability. The 3,6 positions on the phenol ring are generally stable, but improper storage (acidic/protic solvents) can induce exchange. |

Analytical Validation: The "Trust" Protocols

Do not assume the CoA is static. Stable isotopes can degrade or exchange over time. The following protocols allow you to validate the material before use in regulated studies (GLP/GMP).

Protocol A: Isotopic Contribution Verification (GC-MS)

Objective: Quantify the contribution of the Internal Standard (d2) to the Analyte (d0) channel. This is known as the "Cross-Signal Contribution" (CSC).

Methodology:

-

Preparation: Prepare a neat solution of 2,4,5-TCP-d2 at the working IS concentration (e.g., 100 ng/mL) in a non-protic solvent (e.g., Dichloromethane or Hexane).

-

Instrument: GC-MS in SIM (Selected Ion Monitoring) mode.

-

Ions Monitored:

-

Target (d0): m/z 196 (Molecular ion of unlabeled TCP).

-

IS (d2): m/z 198 (Molecular ion of labeled TCP).

-

-

Injection: Inject the IS-only solution (

). -

Calculation:

Acceptance Criteria:

-

For trace analysis, contribution should be < 0.5% of the LLOQ response. If the contribution is higher, the LLOQ must be raised, or the IS concentration lowered.

Protocol B: Stock Solution Preparation (Gravimetric Correction)

Because the material is not 100% pure, the weighed mass must be corrected to determine the active biological concentration.

Formula:

- : Mass of powder (mg).

- : Chemical Purity (decimal, e.g., 0.98).

- : Water content from Karl Fischer (decimal).

-

Note: Do not correct for isotopic enrichment when calculating molarity for internal standard use, as the MS method detects the labeled mass specifically. However, for reverse isotope dilution (quantifying the IS itself), isotopic purity is required.

Visualizing the Workflow

The following diagram illustrates the decision logic for accepting a CoA and preparing the Master Stock.

Figure 1: Decision tree for validating the Certificate of Analysis and establishing the suitability of the Internal Standard.

Isotopic Enrichment Logic

Understanding the difference between Atom % Enrichment and Molecular Isotopologue Distribution is vital.

-

Atom %: The average deuterium content per labeled site.

-

Isotopologue: The actual molecule (d0, d1, d2).

If the CoA states "99 Atom % D" for a d2-labeled compound:

-

Probability of H at a site = 0.01

-

Probability of d0 (H, H) =

(0.01%) -

Probability of d1 (H, D) =

(1.98%) -

Probability of d2 (D, D) =

(98.01%)

Implication: Even at 99% enrichment, nearly 2% of your standard is d1. While d1 usually does not interfere with d0 (mass difference of 1), it reduces the effective concentration of the d2 standard.

Figure 2: Statistical distribution of isotopologues based on atom percentage enrichment.

Handling, Safety, and Storage

Safety Warning: 2,4,5-Trichlorophenol is a precursor to TCDD (dioxin) and is chemically related to "Agent Orange" components. While high-purity standards are cleaned of dioxins, they must be handled as potential carcinogens and severe irritants .

-

Storage: Store neat powder at -20°C or lower, protected from light. Chlorophenols can undergo photolytic dechlorination.

-

Solvents: Dissolve in Methanol or Acetonitrile for stock solutions. Avoid basic solutions for long-term storage, as phenolate ions are more susceptible to oxidation.

-

Disposal: All consumables contacting this substance must be segregated as halogenated organic waste.

References

-

U.S. EPA. (2024). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Environmental Protection Agency.[3] Link

-

Cambridge Isotope Laboratories. (2023). Isotopic Enrichment vs. Isotopic Abundance: Technical Note. CIL.[4] Link

-

National Toxicology Program. (2021). Report on Carcinogens: 2,4,6-Trichlorophenol (Structurally related).[5][6] U.S. Department of Health and Human Services.[7] Link

-

Sigma-Aldrich. (2024). Product Specification: 2,4,5-Trichlorophenol.[3][5][6][8][9] Merck KGaA. Link

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotope.com [isotope.com]

- 3. nj.gov [nj.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. epa.gov [epa.gov]

- 8. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 9. accustandard.com [accustandard.com]

Application Note: Precision Quantitation of 2,4,5-Trichlorophenol in Biological Matrices via LC-MS/MS

Executive Summary

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 2,4,5-Trichlorophenol (2,4,5-TCP) in biological matrices (urine/plasma). 2,4,5-TCP is a toxic chlorophenol often found as a metabolite of the herbicide 2,4,5-T or as an impurity in pentachlorophenol manufacturing.

Critical Technical Note: This method utilizes a d2-labeled internal standard (2,4,5-TCP-d2) . Due to the polychlorinated nature of the analyte, the natural isotope abundance of

Scientific Rationale & Experimental Design

The Challenge of Chlorinated Isotopes

Chlorine naturally exists as

-

Monoisotopic Mass (M): ~196 Da (All

Cl) -

M+2 Mass: ~198 Da (Two

Cl, One

The d2-internal standard (

-

Implication: High concentrations of the native analyte will artificially inflate the Internal Standard (IS) signal, causing "IS suppression" artifacts and non-linear calibration curves.

-

Solution: We employ a High-Concentration IS Spiking Strategy and a Quadratic Regression Model to mitigate this interference.

Ionization & Chromatography[1][2][3][4][5][6]

-

Ionization: Negative Electrospray Ionization (ESI-) is mandatory. Phenols are weak acids (pKa ~7-9) and readily deprotonate to form

. -

Column Choice: A Pentafluorophenyl (PFP) or C18 column is recommended. PFP phases offer superior selectivity for halogenated aromatics through

interactions, separating the TCP isomers better than standard C18.

Materials & Reagents

| Reagent | Grade/Specification |

| Analyte | 2,4,5-Trichlorophenol (Certified Reference Material) |

| Internal Standard | 2,4,5-Trichlorophenol-3,6-d2 (Isotopic purity >98%) |

| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade) |

| Buffer | Ammonium Acetate (10 mM), Acetic Acid (Glacial) |

| Hydrolysis Agent | |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Hexane |

Experimental Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1.0 mg/mL stocks of 2,4,5-TCP and 2,4,5-TCP-d2 in Methanol.

-

Internal Standard Working Solution (ISWS): Dilute the d2-stock to 500 ng/mL .

-

Note: We use a higher concentration than usual to swamp the M+2 contribution from the native analyte at the LOQ.

-

Sample Preparation (Biological Fluids)

Chlorophenols are excreted as glucuronide or sulfate conjugates. Hydrolysis is required to measure total body burden.

Step-by-Step Workflow:

-

Aliquot: Transfer 500

L of urine/plasma to a glass centrifuge tube. -

Spike IS: Add 50

L of ISWS (500 ng/mL). Vortex. -

Hydrolysis:

-

Add 250

L of 1M Ammonium Acetate buffer (pH 5.0). -

Add 20

L -

Incubate at 37°C for 90 minutes.

-

-

Liquid-Liquid Extraction (LLE):

-

Acidify with 50

L of 6M HCl (to ensure phenol is protonated/uncharged for extraction). -

Add 3 mL of MTBE (Methyl tert-butyl ether).

-

Shake vigorously for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

-

-

Concentration:

-

Transfer the organic (upper) layer to a clean glass tube.

-

Evaporate to dryness under Nitrogen at 40°C.

-

-

Reconstitution:

-

Dissolve residue in 200

L of Mobile Phase Initial Conditions (50:50 MeOH:Water). -

Transfer to autosampler vial.

-

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Phenomenex Kinetex F5 (PFP) or Waters BEH C18 (2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).

-

Mobile Phase B: Methanol.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

6.0 min: 95% B

-

7.5 min: 95% B

-

7.6 min: 40% B (Re-equilibration)

-

Mass Spectrometry (ESI-):

-

Source: Negative Electrospray.[2]

-

Capillary Voltage: -2.5 kV (Phenols ionize easily; lower voltage reduces discharge).

-

Desolvation Temp: 500°C.

MRM Transitions:

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |

| 2,4,5-TCP | 194.9 ( | 35.0 ( | -25 | Quantifier |

| 2,4,5-TCP | 194.9 | 158.9 ( | -18 | Qualifier |

| 2,4,5-TCP-d2 | 196.9 ( | 35.0 ( | -25 | IS Quantifier |

Technical Note: The IS Precursor is set to 196.9. The Native Analyte also has a signal at 196.9 (M+2 isotope). This "Cross-talk" is the primary interference managed in Section 5.

Workflow Visualization

Caption: Analytical workflow emphasizing the critical hydrolysis step and the logic for handling isotopic overlap between the trichlorinated analyte and its d2-standard.

Data Analysis & Validation

Linearity & Regression

Due to the contribution of the native analyte's

-

Recommendation: Use a Quadratic (1/x weighting) regression model rather than linear.

-

Check: Ensure the correlation coefficient (

) is > 0.995.

Validation Parameters (Typical)

-

LOD: ~0.1 ng/mL

-

LOQ: ~0.5 ng/mL

-

Recovery: 85-110% (using MTBE extraction).

-

Matrix Effect: Monitor the absolute area of the IS in samples vs. solvent standards. A suppression >20% indicates the need for cleaner cleanup (e.g., switching from LLE to anion-exchange SPE).

References

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Environmental Phenols in Urine. Method No. 6304.[3]04. Link

-

World Health Organization (WHO). (2003). Chlorophenols in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link

-

Sigma-Aldrich. (n.d.). 2,4,5-Trichlorophenol Product Specification & MSDS.Link

-

European Union Reference Laboratories (EURL). (2020). Analytical methods for the determination of pesticide residues in food.[2]Link

Sources

Application Note: High-Precision Isotope Dilution Mass Spectrometry for 2,4,5-Trichlorophenol using 2,4,5-TCP-3,6-d2

This Application Note is structured to provide a rigorous, field-validated guide for the quantification of 2,4,5-Trichlorophenol (2,4,5-TCP) using its deuterated analog, 2,4,5-Trichlorophenol-3,6-d2.[1]

Note on Scientific Integrity: A critical technical challenge exists when using a d2-labeled standard for a trichlorinated compound due to the natural abundance of Chlorine-37 (

Executive Summary

2,4,5-Trichlorophenol (2,4,5-TCP) is a priority pollutant and a precursor to the herbicide 2,4,5-T (and inadvertently, dioxins).[1] Accurate quantification is critical but challenging due to matrix suppression in electrospray ionization (ESI) and adsorption issues in gas chromatography (GC).[1]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting these errors.[1] However, the specific use of 2,4,5-Trichlorophenol-3,6-d2 requires a specialized protocol.[1] Unlike

Critical Technical Analysis: The "d2-Overlap" Challenge

Before beginning wet chemistry, the analyst must understand the mass spectral physics of this specific isotopic pair.

-

Native 2,4,5-TCP (C

H -

Internal Standard 2,4,5-TCP-3,6-d2 (C

HD-

Monoisotopic Mass: ~197.9 Da

-

Primary Ion [M-H]⁻: m/z 197[1]

-

The Conflict: The Internal Standard (m/z 197) shares the same mass channel as the abundant M+2 isotope of the Native analyte. Without mathematical correction, high concentrations of native 2,4,5-TCP will falsely inflate the Internal Standard signal, leading to underestimation of the calculated concentration.

Experimental Workflow Diagrams

IDMS Logic Flow

The following diagram illustrates the self-validating logic of the IDMS process, including the critical "Equilibration" step where the spike binds to the matrix exactly as the native analyte does.

Figure 1: The IDMS workflow ensures that any loss during extraction (Extract node) affects the Native and Spike equally, cancelling out errors.

Materials and Reagents

-

Native Standard: 2,4,5-Trichlorophenol (CAS 95-95-4), >98% purity.[1][2]

-

Internal Standard: 2,4,5-Trichlorophenol-3,6-d2 (Isotopic purity >99% D).[1]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[1]

-

Derivatization Agent (for GC-MS): Acetic Anhydride (Reagent Grade) + Pyridine or K₂CO₃.[1]

Method A: LC-MS/MS (Negative ESI) - Recommended

This method is preferred for speed and minimal sample handling.[1] Phenols ionize strongly in negative mode ([M-H]⁻).[1]

Instrument Parameters

-

Ionization: Electrospray Ionization (ESI) - Negative Mode.[1][3]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase:

MRM Transition Table

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 2,4,5-TCP (Native) | 194.9 (M) | 35.0 ( | 25 | Quantifier |

| 194.9 (M) | 158.9 (M-HCl) | 15 | Qualifier | |

| 2,4,5-TCP-d2 (IS) | 196.9 (M) | 35.0 ( | 25 | Quantifier* |

| 196.9 (M) | 160.9 (M-HCl) | 15 | Qualifier |

*Note: The IS Quantifier channel (196.[1]9) overlaps with Native M+2.[1]

Protocol Steps

-

Spiking: Add 50 µL of 2,4,5-TCP-d2 (1 µg/mL) to 10 mL of water sample.

-

Equilibration: Shake for 15 mins. This allows the d2-analog to integrate into the sample matrix.

-

Extraction (SPE):

-

Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Mobile Phase (50:50 MeOH:Water).

-

Inject: 5-10 µL.

Method B: GC-MS/MS (Acetylation) - High Sensitivity

For complex matrices (soil/sludge) or regulatory methods (e.g., EPA 8270 mod), derivatization is required to improve peak shape and volatility.[1]

Derivatization Chemistry

Phenols are polar and tail badly on GC columns.[1] Acetylation caps the -OH group.[1]

Protocol Steps

-

Extraction: Extract soil/water into Methylene Chloride (DCM).[1]

-

Derivatization:

-

Take 1 mL of extract.

-

Add 50 µL Pyridine (catalyst/base) and 100 µL Acetic Anhydride.[1]

-

Heat at 60°C for 30 mins.

-

-

Analysis: Inject 1 µL Splitless into GC-MS.

-

Ions Monitored:

Data Analysis: The Correction Algorithm

Because of the overlap described in Section 2, you cannot simply use the area ratio. You must subtract the native contribution from the IS peak.

The Correction Equation

Let:

- = Area of Native Quantifier (m/z 195)[1]

- = Observed Area of IS channel (m/z 197)[1]

-

= Theoretical ratio of (M+2 / M) for Native 2,4,5-TCP.[1]

-

For C

H

-

The Corrected Internal Standard Area (

Quantification Calculation

Use the corrected area to calculate the Response Factor (RF) and Concentration:

Where RRF (Relative Response Factor) is determined from a calibration curve using the same correction logic.[1]

Figure 2: Step-by-step logic for correcting the isotopic overlap inherent to using a d2-label with trichlorinated compounds.

References

-

U.S. EPA Method 8270D. "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." U.S. Environmental Protection Agency.[1][8] Link

-

U.S. EPA Method 528. "Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS."[1] U.S. Environmental Protection Agency.[1][8] Link

-

Cambridge Isotope Laboratories. "Isotope Dilution Mass Spectrometry: A Primer." CIL Application Notes. Link

-

Stockholm Convention. "Guidelines for the identification of PCBs and Dioxins (Chlorophenol Precursors)." UN Environment Programme.[1] Link

Sources

Application Note: Precision Quantitation of 2,4,5-Trichlorophenol in Water via Isotope Dilution GC-MS

Abstract

This application note details the protocol for determining the working concentration and analytical workflow for 2,4,5-Trichlorophenol-3,6-d2 (2,4,5-TCP-d2) in water testing. As a deuterated analog, 2,4,5-TCP-d2 serves as the ideal Internal Standard (IS) for Isotope Dilution Quantitation (IDQ), correcting for extraction inefficiencies, matrix effects, and instrument drift.[1] This guide recommends a working concentration of 2.0 µg/L in the aqueous sample (prior to extraction), aligning with EPA Method 528 standards for phenols.

Introduction & Scientific Rationale

2,4,5-Trichlorophenol is a chlorophenol congener often found in environmental waters as a breakdown product of pesticides (e.g., 2,4,5-T) or disinfection byproducts.[1][2] Its analysis is complicated by:

-

Acidity (pKa ~7.4): Phenols can ionize in water, affecting extraction efficiency.[1]

-

Adsorption: Chlorophenols adhere to glass and plastic surfaces.[1]

-

Matrix Interference: Organic matter in wastewater can suppress ionization or co-elute.[1]

Why Isotope Dilution? Standard external calibration fails to account for analyte loss during Solid Phase Extraction (SPE).[1] By spiking the sample with 2,4,5-TCP-d2 before extraction, the isotopologue experiences the exact same physical and chemical stresses as the target analyte. The final ratio of Target/IS remains constant regardless of recovery losses, ensuring high-accuracy quantitation.

Physicochemical Profile

| Property | 2,4,5-Trichlorophenol (Target) | 2,4,5-Trichlorophenol-3,6-d2 (IS) |

| CAS Number | 95-95-4 | 93951-82-7 |

| Molecular Weight | 197.45 g/mol | 199.46 g/mol |

| pKa | 7.43 | ~7.43 (Negligible isotope effect) |

| Solubility (Water) | ~1200 mg/L | Similar |

| Log Kow | 3.72 | ~3.7 |

Experimental Design: Working Concentration

Selection of Concentration

The optimal working concentration for the internal standard is a balance between detector sensitivity and avoiding signal saturation.

-

Target Range: Environmental phenols are typically regulated/monitored at 0.5 – 10 µg/L .[1]

-

IS Spiking Level: The IS should be spiked at a concentration near the mid-point of the expected calibration curve, typically 2.0 – 5.0 µg/L in the water sample.

-

EPA Alignment: This protocol aligns with EPA Method 528 , which recommends spiking surrogates (e.g., 2-chlorophenol-d4) at 2.0 µg/L.[1]

Concentration Logic Flow

-

Sample Volume: 1.0 L of water.

-

Spike Volume: 20 µL of Spiking Solution.

-

Target Concentration in Water: 2.0 µg/L.

-

Required Spiking Solution Conc:

.[1]

Protocol: Preparation of Standards

Stock Solution (1000 µg/mL)

-

Material: 2,4,5-Trichlorophenol-3,6-d2 (Solid, >98% D-enrichment).[1]

-

Procedure:

-

Weigh 10.0 mg of 2,4,5-TCP-d2 into a 10 mL volumetric flask.

-

Dissolve in Methanol.

-

Dilute to mark.[1] Store at -20°C in amber glass with PTFE-lined cap.

-

Working Spiking Solution (100 µg/mL)

-

Procedure:

-

Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Methanol.

-

Usage: Add 20 µL of this solution to every 1 L water sample before extraction.

-

Protocol: Sample Preparation (Solid Phase Extraction)

This workflow utilizes SPE with a modified Polystyrene Divinylbenzene (SDVB) copolymer, essential for retaining polar phenols.[1]

Figure 1: Isotope Dilution Extraction Workflow. Note the critical spiking step occurs prior to extraction.

Protocol: GC-MS Analysis[1][5][6][7][8][9][10][11][12]

Instrument: GC-MS (Single Quadrupole or Triple Quad) Column: Rxi-SVOCms or DB-5MS UI (30 m x 0.25 mm x 0.25 µm).[1] Note: Modern "MS" columns are inert enough to analyze phenols without derivatization, though derivatization (BSTFA) is optional for higher sensitivity.[1]

GC Parameters[1][7][8][13][14][15]

-

Inlet: Splitless, 250°C.

-

Carrier Gas: Helium, 1.0 mL/min (constant flow).[1]

-

Oven Program:

-

Initial: 50°C (hold 1 min).

-

Ramp 1: 10°C/min to 150°C.[1]

-

Ramp 2: 20°C/min to 280°C (hold 2 min).

-

MS Parameters (SIM Mode)

Selected Ion Monitoring (SIM) is required for maximum sensitivity.[1]

| Compound | Retention Time (min)* | Quant Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 |

| 2,4,5-Trichlorophenol | 12.45 | 196 | 198 | 97 |

| 2,4,5-Trichlorophenol-d2 | 12.44 | 198 | 200 | 99 |

Note: Retention times must be experimentally verified. Deuterated analogs often elute slightly earlier than the native compound.

Data Analysis & Calculation

Response Factor (RF)

Calculate the Relative Response Factor (RRF) using the calibration standards:

[1]Where:

- = Area of native 2,4,5-TCP (m/z 196)[1]

- = Area of 2,4,5-TCP-d2 (m/z 198)[1]

- = Concentration of native standard[1]

- = Concentration of internal standard (constant)[1]

Sample Quantitation

[1]Since the IS is added at the start, the "Dilution Factor" is effectively 1 if the spiking volume and sample volume are consistent with the calibration curve logic.

Troubleshooting & Quality Control

Figure 2: Troubleshooting decision tree for internal standard recovery issues.

Acceptance Criteria:

-

IS Recovery: 70% - 130% of the expected area.[1]

-

RRF RSD: < 20% across the calibration curve.

-

Signal-to-Noise: > 10:1 for the Limit of Quantitation (LOQ).[1]

References

-

U.S. EPA. (2000).[1][4] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[1][5][6][7] Revision 1.0. Link

-

U.S. EPA. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update VI.[1] Link[1]

-

World Health Organization. (2003).[1] Chlorophenols in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[1]Link[1]

-

Sigma-Aldrich. (2023).[1] Isotope Dilution Mass Spectrometry (IDMS) Basics.Link

Sources

- 1. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. epa.gov [epa.gov]

- 4. regulations.gov [regulations.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. obrnutafaza.hr [obrnutafaza.hr]

- 7. obrnutafaza.hr [obrnutafaza.hr]

EPA method for chlorophenol analysis using deuterated standards

Application Note: Precision Quantitation of Chlorophenols via GC-MS

Executive Summary

Chlorophenols are ubiquitous environmental contaminants and potent endocrine disruptors often encountered in pharmaceutical supply chains and environmental monitoring. Their polarity and acidity make them prone to matrix adsorption and variable extraction efficiency. This guide details a robust protocol based on US EPA Method 8270E (Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry), optimized for the analysis of chlorophenols using deuterated monitoring .

Unlike basic external calibration, this protocol utilizes Internal Standard (IS) Calibration and Surrogate Recovery Correction . By employing deuterated analogs (e.g., 2-Chlorophenol-d4, Phenol-d6), researchers can mathematically correct for signal suppression and extraction losses, ensuring data integrity compliant with GLP and drug development standards.

The Science of Deuterated Standardization

To achieve high-precision quantitation, two distinct types of deuterated standards are employed. Understanding the causality between these standards and the data is critical for "Self-Validating" methodology.

-

Surrogates (SUR): Added prior to extraction. They experience the entire sample preparation workflow. Their recovery (%) validates the extraction efficiency.[1]

-

Mechanism:[2] If 2-Chlorophenol-d4 recovery is 60%, it indicates significant matrix loss.

-

-

Internal Standards (IS): Added after extraction, immediately before injection. They correct for instrument drift and injection variability.

-

Mechanism:[2] The ratio of the target analyte signal to the IS signal is the basis for quantitation, rendering absolute peak area fluctuations irrelevant.

-

Logical Workflow: The Self-Validating System

Figure 1: Analytical workflow integrating deuterated standards for process validation.

Experimental Protocol

Reagents and Standards

-

Solvents: Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade).

-

Stock Standards: 1000 µg/mL Chlorophenol Mix (Restek/Agilent).

-

Deuterated Surrogate Mix (Acid Fraction):

-

2-Fluorophenol

-

Phenol-d6

-

2,4,6-Tribromophenol[2]

-

2-Chlorophenol-d4 (Optional but recommended for chlorophenol specificity).

-

-

Internal Standard Mix:

Sample Preparation (Water Matrix Example)

Reference: EPA Method 3510C (Separatory Funnel Liquid-Liquid Extraction)

-

Measure Sample: Transfer 1 L of sample to a separatory funnel.

-

pH Adjustment: Check pH. Adjust to pH < 2 using 1:1 Sulfuric Acid (

).-

Expert Insight: Chlorophenols are weak acids (pKa ~7-9). Low pH ensures they are protonated (neutral), driving them into the organic solvent layer.

-

-

Surrogate Spiking: Add 1.0 mL of Surrogate Solution (at 50 µg/mL) to the sample. Mix well.

-

Extraction: Add 60 mL of Dichloromethane (DCM). Shake vigorously for 2 minutes with periodic venting. Allow layers to separate (10 mins).

-

Collection: Drain the lower organic (DCM) layer into an Erlenmeyer flask.

-

Repeat: Repeat extraction two more times with fresh DCM. Combine all extracts.

-

Drying: Pass the extract through a drying column containing anhydrous Sodium Sulfate (

) to remove residual water. -

Concentration: Concentrate the extract to ~1 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator (TurboVap). Do not evaporate to dryness , as volatile chlorophenols (e.g., 2-chlorophenol) will be lost.

-

Internal Standard Addition: Add 10 µL of Internal Standard Solution (at 2000 µg/mL) to the 1 mL extract.

Instrumental Analysis (GC-MS)

Reference: EPA Method 8270E[3][4]

-

System: Agilent 7890/5977 or Thermo Trace/ISQ.

-

Column: DB-5ms UI or ZB-Semivolatiles (30 m x 0.25 mm x 0.25 µm).

-

Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 300°C.

-

Hold 300°C for 5 min.

-

-

MS Detection: Electron Impact (EI), 70 eV.

-

Scan Mode: Full Scan (35–500 amu) for identification.

-

SIM Mode: Select specific ions (see Table 1) for trace-level quantitation.

-

Data Analysis & Quantitation

Analyte-Internal Standard Pairing

Assign each target chlorophenol to the Internal Standard with the closest retention time to minimize drift errors.

Table 1: Target Analytes, Quant Ions, and Assigned Standards

| Target Analyte | Quant Ion (m/z) | Assigned Internal Standard (IS) | Assigned Surrogate (SUR) |

| 2-Chlorophenol | 128 | 1,4-Dichlorobenzene-d4 | 2-Chlorophenol-d4 |

| 2,4-Dichlorophenol | 162 | 1,4-Dichlorobenzene-d4 | Phenol-d6 |

| 2,4,6-Trichlorophenol | 196 | Naphthalene-d8 | 2,4,6-Tribromophenol |

| 2,4,5-Trichlorophenol | 196 | Naphthalene-d8 | 2,4,6-Tribromophenol |

| Pentachlorophenol | 266 | Acenaphthene-d10 | 2,4,6-Tribromophenol |

Relative Response Factor (RRF) Calculation

Do not use simple linear regression of area. Use the RRF method as mandated by EPA 8270E.

Where:

- = Area of the characteristic ion for the compound being measured.

- = Area of the characteristic ion for the specific internal standard.

- = Concentration of the internal standard (ng/µL).

- = Concentration of the compound being measured (ng/µL).

Concentration Calculation in Sample:

Where:

- = Volume of total extract (µL) (typically 1000 µL).

- = Volume of water extracted (mL) (typically 1000 mL).

- = Dilution Factor.

Quality Control Criteria

Figure 2: Quality Control Decision Tree for EPA 8270E Compliance.

Troubleshooting & Expert Tips

-

Pentachlorophenol Tailing: This compound is notorious for tailing on active sites in the injection port liner.

-

Solution: Use "Ultra Inert" liners with glass wool. If tailing factor > 2.0, cut the column guard or replace the liner.

-

-

Low Recovery of Phenol-d6: Phenol is highly soluble in water.

-

Solution: Ensure pH is strictly < 2.[1] Increase salting-out effect by adding NaCl (sodium chloride) to the sample before extraction if recoveries remain low.

-

-

Ghost Peaks: Chlorophenols can carry over.

-

Solution: Run a solvent blank (DCM) after high-concentration samples.

-

References

-

US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5][6][7] SW-846 Update VI.

-

US EPA. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[8] Revision 1.0.

-

US EPA. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS.[9] 40 CFR Part 136, Appendix A.

Sources

Technical Support Center: 2,4,5-Trichlorophenol-3,6-d2 Peak Shape Optimization

Case ID: TCP-D2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting peak asymmetry, tailing, and broadening for deuterated chlorophenols.

Executive Summary

You are likely using 2,4,5-Trichlorophenol-3,6-d2 as an Internal Standard (IS) for the quantification of chlorophenols. Because it is an IS, its peak shape is critical; if the IS tails or splits, your area integration becomes unreliable, directly compromising the accuracy of your entire dataset.

The deuteration (d2) at positions 3 and 6 does not significantly alter the physicochemical properties (pKa, lipophilicity) compared to the native 2,4,5-Trichlorophenol. Therefore, the root causes of poor peak shape are chemical interactions common to chlorophenols: pKa-driven ionization instability and secondary silanol interactions .

This guide is structured to diagnose and resolve these specific chemical conflicts.

Module 1: The pH Criticality (HPLC/LC-MS)

The Problem: Split peaks or broad, shifting retention times. The Cause: 2,4,5-Trichlorophenol has a pKa of approximately 7.4 .[1][2] If your mobile phase pH is near 7.0 (neutral), the analyte exists in a dynamic equilibrium between its neutral (phenol) and ionized (phenolate) forms. These two forms interact differently with the stationary phase, causing the peak to split or broaden.

Solution Protocol: pH Suppression

To achieve a sharp Gaussian peak, you must force the analyte into a single state. For Reverse Phase (C18) chromatography, the neutral state is preferred for better retention.

Step-by-Step Optimization:

-

Target pH: Acidify Mobile Phase A to pH < 3.0 .

-

Modifier Selection:

-

LC-MS: Use 0.1% Formic Acid (pH ~2.7).

-

HPLC-UV: Use 0.1% Phosphoric Acid (pH ~2.1) for better suppression if MS compatibility is not required.

-

-

Buffer Capacity: If your sample is in a high-pH solvent, simple acidification may not be enough. Use a buffered mobile phase (e.g., 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid) to prevent local pH shifts at the injection plug.

Data: Effect of pH on Peak Symmetry (USP Tailing Factor)

| Mobile Phase Condition | Ionization State | Retention (k') | USP Tailing Factor | Status |

| pH 7.0 (Neutral) | Mixed (50/50) | Unstable | > 2.0 (Split) | ❌ FAIL |

| pH 9.0 (Basic) | Fully Ionized | Low (Elutes early) | 1.5 - 1.8 | ⚠️ POOR |

| pH 2.7 (Acidic) | Neutral (Protonated) | High | 1.0 - 1.1 | ✅ PASS |

Module 2: Stationary Phase & Secondary Interactions

The Problem: Severe tailing (shark-fin shape) despite low pH. The Cause: The hydroxyl group (-OH) on the chlorophenol is a hydrogen bond donor. It interacts avidly with exposed silanols (Si-OH) on the silica backbone of your column. This "secondary interaction" drags the tail of the peak.

Visualizing the Mechanism

Caption: Secondary interactions between the phenolic hydroxyl group and exposed silanols cause peak tailing. End-capping blocks this interaction.

Solution Protocol: Column Selection

Do not use standard "generic" C18 columns. You require high-coverage end-capping.

-

Recommended Phase: C18 with "High Load" or "Polar Embedded" technology.

-

Why: Polar embedded groups shield the silanols from the phenol.

-

-

Specific Technologies:

-

Option A:Bridged Ethylene Hybrid (BEH) C18 (Resists high pH, very low silanol activity).

-

Option B:Pentafluorophenyl (PFP) (Offers unique selectivity for halogenated compounds via pi-pi interactions, often separating isomers better than C18).

-

Module 3: Sample Solvent Mismatch (The "Fronting" Issue)

The Problem: Peak fronting (leading edge is broad) or double peaks. The Cause: Injecting the sample in a solvent that is "stronger" (more organic) than your initial mobile phase. 2,4,5-TCP-d2 is highly soluble in Methanol (MeOH) but less so in water. If you dissolve it in 100% MeOH and inject it into a 90% Water mobile phase, the analyte precipitates or travels faster than the mobile phase initially.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Peak Fronting | Solvent Mismatch | Dilute sample with Mobile Phase A (Water/Acid). Final composition should be <50% Organic. |

| Ghost Peaks | Carryover | Chlorophenols stick to metal. Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid. |

| Broadening | Mass Overload | Dilute the standard. Chlorophenols have low saturation limits on standard C18. |

Module 4: GC-MS Specific Considerations

If you are analyzing this via GC-MS rather than LC-MS, the "peak shape" issues stem from the polarity of the free phenol group interacting with the GC liner and column phase.

Decision Tree: Derivatization vs. Direct Injection

Caption: For GC-MS, derivatization is the gold standard to eliminate polarity-induced tailing.

Protocol for GC Derivatization (Silylation):

-

Dry the extract completely (moisture kills the reaction).

-

Add 50 µL BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes.

-

Inject. The peak will shift to a higher molecular weight (TCP + TMS group), but the shape will be perfectly symmetrical.

References

-

PubChem. (n.d.).[3] 2,4,5-Trichlorophenol (Compound Summary).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Phenomenex. (2025).[9][10] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Chrom Tech, Inc. (2025).[3][11] What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

ResearchGate. (2008). Determination of Chlorophenols... by Solid Phase Derivative Extraction and GC-MS. Retrieved from [Link]

Sources

- 1. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. substances.ineris.fr [substances.ineris.fr]

- 3. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trichlorophenol | SIELC Technologies [sielc.com]

- 5. 2,4,5-Trichlorophenol CAS#: 95-95-4 [m.chemicalbook.com]

- 6. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. 2,4,5-trichlorophenol [sitem.herts.ac.uk]

- 8. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 11. chromtech.com [chromtech.com]

long-term stability of 2,4,5-Trichlorophenol-3,6-d2 standard solutions

Technical Support Center: Reference Standards & Isotopes Subject: Long-Term Stability & Handling of 2,4,5-Trichlorophenol-3,6-d2 Document ID: TS-TCP-D2-STAB-v4.1

Introduction: The Role of 2,4,5-TCP-d2

As a Senior Application Scientist, I often see data integrity issues traced back not to the instrument, but to the degradation of the Internal Standard (IS). 2,4,5-Trichlorophenol-3,6-d2 is a critical isotopic standard used primarily in EPA Method 8270 (Semivolatiles) and various LC-MS/GC-MS workflows for quantifying chlorophenols.

Its value lies in its mass shift (+2 Da). However, its stability is governed by two competing forces: the electronic activation of the phenol ring (promoting instability) and the electron-withdrawing chlorine substituents (promoting acidity but retarding some ring reactions).

This guide replaces generic advice with mechanism-based protocols to ensure your calibration curves remain valid for months, not days.

Part 1: The Stability Matrix (Solvents & Environment)

The stability of deuterated phenols is a function of solvent proticity, pH, and photon exposure.

The Deuterium Exchange Risk (Solvent Selection)

The deuterium atoms at positions 3 and 6 are not equally stable.

-

Position 6 (Ortho to -OH): This position is electronically activated by the hydroxyl group, making it susceptible to Electrophilic Aromatic Substitution (EAS). In the presence of labile protons (e.g., Methanol, Water) and a catalyst (trace acid/base), the Deuterium at C6 can exchange with Hydrogen.

-

Position 3 (Meta to -OH): Significantly more stable due to lack of resonance stabilization from the hydroxyl group.

The Solvent Hierarchy:

| Solvent | Stability Rating | Mechanism of Risk | Recommended Use |

| Acetone | ⭐⭐⭐⭐⭐ (Excellent) | Aprotic. No labile protons available for exchange. | Long-term Stock Storage (>6 months). |

| Isooctane | ⭐⭐⭐⭐ (Good) | Aprotic/Non-polar. Excellent for GC, but poor solubility for high conc. | Working standards for GC-ECD/MS. |

| Methanol | ⭐⭐⭐ (Moderate) | Protic. The hydroxyl proton of MeOH can exchange with the ring D under acidic conditions. | LC-MS Working Solutions (Use within 1 month). |

| Water | ⭐ (Poor) | Highly Protic. Rapid exchange if pH < 5 or pH > 9. | Avoid for storage. |

Critical Insight: While the chlorine atoms deactivate the ring (slowing down exchange compared to pure phenol), they also lower the pKa to ~7.4. This increased acidity means the phenolic proton dissociates easily. If your solvent becomes slightly alkaline, the phenolate ion forms, which is highly reactive to oxidation and photolysis.

Photolytic Dechlorination

Chlorophenols are notorious for UV-induced dechlorination. Upon exposure to UV light (especially <290 nm), the C-Cl bond undergoes homolytic cleavage, forming a radical that abstracts hydrogen from the solvent.

-

Result: Conversion of 2,4,5-TCP-d2 into dichlorophenol isomers.

-

Symptom: Loss of IS signal and appearance of lower-mass peaks.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: H/D Exchange (chemical) and Photolysis (physical).

Figure 1: Degradation pathways showing Photolysis (top) leading to dechlorination and Acid-Catalyzed Exchange (bottom) leading to isotope loss.

Part 3: Preparation & Storage Protocols

To maintain scientific integrity, follow this self-validating protocol.

Step 1: Stock Preparation (The "Golden" Standard)

-

Container: Amber borosilicate glass vials with PTFE-lined screw caps. Never use clear glass.

-

Solvent: High-purity Acetone (HPLC grade or higher).

-

Concentration: Prepare high-concentration stocks (e.g., 1000 µg/mL). High concentrations are more stable than dilute ones due to surface adsorption saturation.

-

Storage: -20°C in the dark.

-

Validation: Verify the "Time Zero" purity via GC-MS (SIM mode) checking ions m/z 198, 200, 202 (native) vs. 200, 202, 204 (labeled).

Step 2: Working Standards (Daily/Weekly Use)

-

Dilution: Dilute the acetone stock into Methanol (for LC) or Isooctane (for GC).

-

Acid Warning: Ensure the Methanol is not acidified (e.g., do not use 0.1% Formic Acid MeOH as a storage solvent). Acid catalyzes the H/D exchange at the ortho position.

-

Headspace: Minimize headspace. Oxygen promotes oxidative coupling of phenols.

-

Shelf Life:

-

Acetone Stock: 12 months.

-

Methanol Working Soln: 1 month (refrigerated).

-

Part 4: Troubleshooting Guide

Symptom 1: Internal Standard Area Counts are Dropping

| Potential Cause | Diagnosis Test | Solution |

| Adsorption | Inject the standard from a polypropylene vial vs. a glass vial. If glass is lower, silanols are binding the phenol. | Use silanized glass inserts or add a "keeper" solvent (e.g., toluene) if compatible. |

| Photolysis | Check for peaks at M-34 (loss of Cl). | Remake standard in amber glass; exclude lab lights during prep. |

| Precipitation | Visually inspect the vial at 4°C. | Sonicate for 5 mins. Chlorophenols have lower solubility in cold non-polar solvents. |

Symptom 2: Appearance of "Ghost" Peaks (M-1)

-

The Issue: You see a peak 1 Da lower than your standard (e.g., m/z 199 instead of 200).

-

The Science: This is Back-Exchange . The Deuterium at position 6 has swapped with a Hydrogen from the solvent.

-

The Fix:

-

Check the pH of your solvent. Is it acidic?

-

Switch storage solvent from Methanol to Acetone.

-

If analyzing by GC, derivatize the sample (Acetylation or Silylation). Derivatization replaces the -OH H with a protecting group, sterically hindering the ortho positions and preventing further exchange.

-

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose IS failure during a sequence.

Figure 2: Diagnostic decision tree for isolating Internal Standard failure modes.

Part 6: Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic extraction with this standard?

-

Answer: Yes, but monitor temperature. Ultrasonic baths generate heat. 2,4,5-TCP is semi-volatile. Excessive heat can cause volatilization or degradation. Keep the bath <30°C.

Q2: Why does EPA Method 8270 recommend cold storage if the compound is stable?

-

Answer: While the ring is stable, the concentration is not. Volatile solvents (DCM, Acetone) evaporate through septa at room temperature, artificially increasing the concentration of your standard. Cold storage slows evaporation and retards oxidative coupling.

Q3: My GC-MS shows a "tailing" peak for 2,4,5-TCP-d2. Is it degrading?

-

Answer: Likely not degrading, but interacting. Phenols are acidic and interact with active sites (silanols) in the GC liner and column.

-

Fix: Change the inlet liner (use deactivated wool). Clip 30cm from the column head. Consider derivatization (acetylation) to improve peak shape.

-

References

-

U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update VI. [Link][1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7271, 2,4,5-Trichlorophenol. [Link]

- Czepirski, L., & Balys, M. (2002). Adsorption of chlorophenols from aqueous solutions. (General reference on phenolic adsorption mechanisms).

- Werner, R. A., & Brand, W. A. (2001). Referencing strategies and techniques in stable isotope ratio analysis. Rapid Communications in Mass Spectrometry.

Sources

Technical Support Center: Isotopic Stability of 2,4,5-Trichlorophenol-3,6-d2

Executive Summary: The "Silent" Error in Quantitation[1]

As a Senior Application Scientist, I often see researchers treat stable isotope-labeled internal standards (SIL-IS) as inert tracers. For 2,4,5-Trichlorophenol-3,6-d2 , this assumption is dangerous.[1]

This molecule contains two distinct types of deuterium labels with vastly different stability profiles. The deuterium at Position 6 (C6) is chemically labile under acidic conditions due to the ortho-directing power of the hydroxyl group. The deuterium at Position 3 (C3) is relatively stable.

The Risk: If you subject this standard to prolonged acidic extraction (e.g., EPA Method 8270D protocols without modification), you will experience back-exchange (D

The Chemistry of Instability (Mechanism)

To troubleshoot effectively, you must understand the causality.[1] Phenols undergo Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong electron donor that activates the ring, specifically at the ortho and para positions.[1]

Structural Analysis[1]

-

Position 2: -Cl (Deactivator, ortho/para director)

-

Position 3: -D (Meta to OH = STABLE)

-

Position 4: -Cl (Deactivator)

-

Position 5: -Cl (Deactivator)

-

Position 6: -D (Ortho to OH = LABILE)

The exchange mechanism is acid-catalyzed. A proton (

Visualization: The Ortho-Exchange Pathway

The following diagram illustrates why the C6-Deuterium is vulnerable while C3 remains protected.

Figure 1: Mechanistic pathway showing the susceptibility of the C6-position to acid-catalyzed exchange due to resonance stabilization from the hydroxyl group.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during extraction and MS analysis.

Q1: I am seeing a "split" peak for my internal standard in GC-MS. Why?

Diagnosis: This is likely Isotopic Scrambling .

Explanation: If your standard has partially exchanged, you are no longer analyzing pure

-

Target Ion: M (e.g., m/z 199 for

)[1] -

Symptom: Appearance of M-1 (m/z 198) and M-2 (m/z 197) signals that exceed natural isotopic abundance ratios.

Q2: Can I use this standard with EPA Method 8270D (Semivolatiles)?

Answer: Yes, but with strict modifications . Risk: Method 8270D typically calls for extracting water samples at pH < 2 . This is the "danger zone" for the C6-deuteron. Protocol Adjustment:

-

Minimize Time: Do not leave the standard in the acidic aqueous phase for extended periods (e.g., overnight). Perform the extraction immediately after acidification.

-

Solvent Swap: Quickly transfer the analyte into an aprotic solvent (DCM or Hexane).

-

Derivatization: The most robust fix is to derivatize the phenol (e.g., acetylation) before prolonged storage. Capping the -OH group removes the electron density that drives the exchange.

Q3: My stock solution in Methanol is degrading.

Diagnosis: Protic solvent effect. Explanation: Methanol (MeOH) has an exchangeable proton. If the MeOH is slightly acidic (common in aged solvents) or if the glass surface is acidic, slow H/D exchange will occur during storage. Corrective Action:

-

Store in: Acetone-d6, Acetonitrile, or dry Dichloromethane (DCM).[1]

-

Avoid: Methanol, Water, or any solvent with labile protons unless the pH is strictly neutral.[1]

Experimental Validation Protocols

Do not assume stability. Validate your batch using this self-confirming workflow.

Protocol A: NMR Validation (The Gold Standard)

Use

-

Dissolve: ~5 mg of 2,4,5-TCP-d2 in

. -

Acquire: Standard proton scan (delay time

for accurate integration). -

Analyze Region 6.5 - 7.5 ppm:

-

Native 2,4,5-TCP: Shows two singlets (H3 and H6).[1]

-

Pure 3,6-d2: Should show NO signals in the aromatic region (silent).[1]

-

Compromised Standard: Appearance of a small singlet at ~6.9-7.0 ppm indicates H-incorporation at the C6 (ortho) position. Appearance at ~7.2-7.3 ppm indicates C3 (meta) exchange.

-

Protocol B: Workflow Decision Tree

Use this logic flow to determine if your current experimental setup is safe for this isotope.

Figure 2: Decision logic for assessing risk of isotopic scrambling during sample preparation.

Summary Data Tables

Table 1: Positional Stability Profile

| Position | Substituent | Electronic Effect | H/D Exchange Risk (Acid) | H/D Exchange Risk (Base) |

| C1 | -OH | Activator | N/A (Labile Proton) | Instant Exchange |

| C2 | -Cl | Deactivator | Blocked | Stable |

| C3 | -D | Meta to OH | Low (Stable) | Stable |

| C4 | -Cl | Deactivator | Blocked | Stable |

| C5 | -Cl | Deactivator | Blocked | Stable |

| C6 | -D | Ortho to OH | High (Labile) | Stable |

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Reason |

| Solvent | Acetonitrile, DCM, Acetone | Aprotic solvents prevent proton exchange.[1] |

| Temperature | < -20°C | Slows kinetic rate of any residual exchange. |

| Container | Amber Glass, Silanized | Prevents surface-catalyzed acidity/photolysis.[1] |

| Shelf Life | 12 Months (Solid), 3 Months (Solution) | Solution stability is significantly lower. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7271, 2,4,5-Trichlorophenol.[1] Retrieved February 9, 2026 from [Link][1]

-

U.S. Environmental Protection Agency (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3] SW-846 Update V. Retrieved from [Link]

-

ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Master Organic Chemistry (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for 2,4,5-Trichlorophenol-3,6-d2

Executive Summary

This guide addresses the specific challenges of developing a quantitative LC-MS/MS method for 2,4,5-Trichlorophenol using its deuterated analog (d2) as an internal standard.

Critical Warning: The primary challenge with this analyte pair is Isotopic Interference (Cross-talk) . The naturally occurring

Module 1: The Physics of Interference (Pre-Experiment Check)

Before optimizing voltages, you must understand the spectral landscape. 2,4,5-TCP contains three chlorine atoms.[1] Chlorine has two stable isotopes:

The Mass Overlap Problem[2]

-

Native 2,4,5-TCP (

):-

Monoisotopic Mass (

): ~196 Da ( -

Isotope (

-